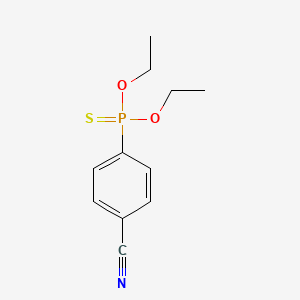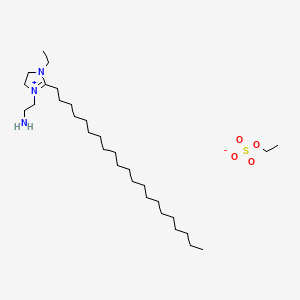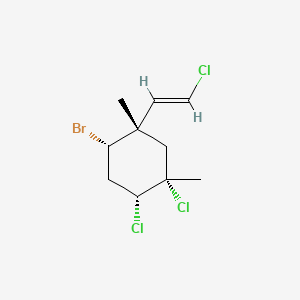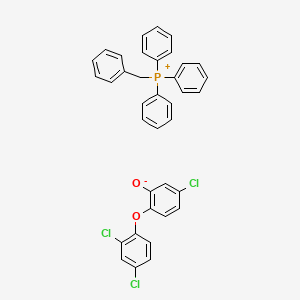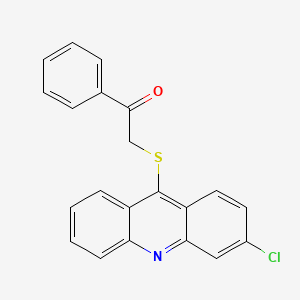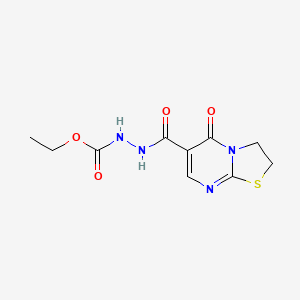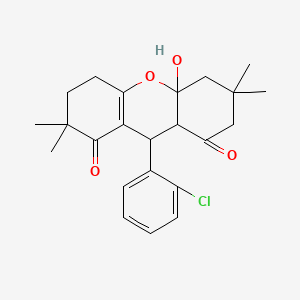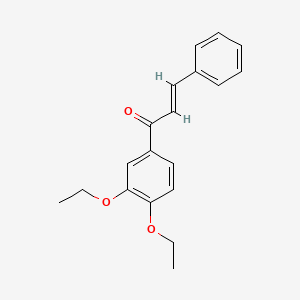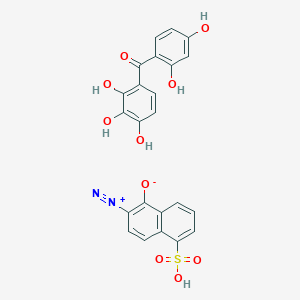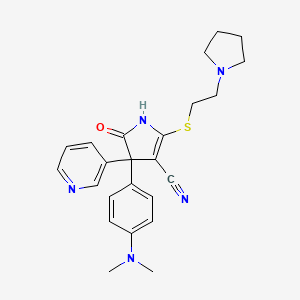
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring, a pyridine ring, and various functional groups, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the nitrile group at the 3-position. Subsequent steps involve the addition of the dimethylamino phenyl group, the pyridinyl group, and the thioether linkage. Each step requires specific reagents and conditions, such as:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the nitrile group: This step can be carried out using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group using reagents like sodium cyanide or copper(I) cyanide.
Addition of the dimethylamino phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a dimethylamino benzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the pyridinyl group: This step can be performed using a Suzuki coupling reaction, where a pyridinyl boronic acid is coupled with a halogenated intermediate.
Formation of the thioether linkage: This can be achieved through a nucleophilic substitution reaction, where a thiol group reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide, electrophilic substitution using aluminum chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of advanced materials, such as polymers and dyes, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- can be compared with other similar compounds, such as:
1H-Pyrrole-3-carbonitrile derivatives: These compounds share the pyrrole ring and nitrile group but differ in the substituents attached to the ring. They may have different biological activities and chemical properties.
Pyridine derivatives: These compounds contain the pyridine ring and may have similar biological activities but differ in their chemical reactivity and synthesis methods.
Thioether-containing compounds: These compounds contain the thioether linkage and may have similar chemical properties but differ in their biological activities and applications.
The uniqueness of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-4-(3-pyridinyl)-2-((2-(1-pyrrolidinyl)ethyl)thio)- lies in its complex structure, which combines multiple functional groups and heterocyclic rings, leading to diverse chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
88709-68-6 |
|---|---|
Molekularformel |
C24H27N5OS |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]-5-oxo-4-pyridin-3-yl-2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C24H27N5OS/c1-28(2)20-9-7-18(8-10-20)24(19-6-5-11-26-17-19)21(16-25)22(27-23(24)30)31-15-14-29-12-3-4-13-29/h5-11,17H,3-4,12-15H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
SWBZNTZNQHZYIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2(C(=C(NC2=O)SCCN3CCCC3)C#N)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



